(Benzylsulfanyl)-N,N-dimethylmethaniminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzylsulfanyl)-N,N-dimethylmethaniminium is an organic compound characterized by the presence of a benzylsulfanyl group attached to a dimethylmethaniminium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)-N,N-dimethylmethaniminium typically involves the reaction of benzyl mercaptan with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Benzyl mercaptan is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride.
Step 2: The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Benzylsulfanyl)-N,N-dimethylmethaniminium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Addition: The iminium group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like thiols or amines can be employed.
Addition: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products:
Oxidation: Benzylsulfinyl-N,N-dimethylmethaniminium or benzylsulfonyl-N,N-dimethylmethaniminium.
Substitution: Various substituted benzyl derivatives.
Addition: Adducts formed by the addition of nucleophiles to the iminium group.
Wissenschaftliche Forschungsanwendungen
(Benzylsulfanyl)-N,N-dimethylmethaniminium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Benzylsulfanyl)-N,N-dimethylmethaniminium involves its interaction with various molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzylsulfinyl-N,N-dimethylmethaniminium
- Benzylsulfonyl-N,N-dimethylmethaniminium
- N,N-Dimethylbenzylamine
Comparison: (Benzylsulfanyl)-N,N-dimethylmethaniminium is unique due to the presence of both a benzylsulfanyl group and an iminium group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its structural features make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
89524-40-3 |
---|---|
Molekularformel |
C10H14NS+ |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
benzylsulfanylmethylidene(dimethyl)azanium |
InChI |
InChI=1S/C10H14NS/c1-11(2)9-12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/q+1 |
InChI-Schlüssel |
UFWRDEBGVBJLGE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CSCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.